STING agonist-13

Description

Properties

Molecular Formula |

C45H53N15O7 |

|---|---|

Molecular Weight |

916.0 g/mol |

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-[3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]propoxy]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |

InChI |

InChI=1S/C45H53N15O7/c1-8-58-32(18-25(4)53-58)41(63)48-14-13-17-67-36-24-29(40(47)62)22-31-38(36)57(45(50-31)52-43(65)34-20-27(6)55-60(34)10-3)16-12-11-15-56-37-30(21-28(39(46)61)23-35(37)66-7)49-44(56)51-42(64)33-19-26(5)54-59(33)9-2/h11-12,18-24H,8-10,13-17H2,1-7H3,(H2,46,61)(H2,47,62)(H,48,63)(H,49,51,64)(H,50,52,65)/b12-11+ |

InChI Key |

SPGORUIXYNTYKM-VAWYXSNFSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)C/C=C/CN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)CC=CCN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

STING Agonist-13: A Deep Dive into Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of STING has emerged as a promising strategy in cancer immunotherapy, with the potential to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors. STING agonist-13 is a potent, synthetic, non-cyclic dinucleotide small molecule activator of the STING pathway. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects.

Core Signaling Pathways

Upon binding to the STING protein, located on the endoplasmic reticulum, this compound induces a conformational change that triggers its translocation to the Golgi apparatus. This initiates a cascade of downstream signaling events, primarily through two key pathways: the TBK1-IRF3 axis and the NF-κB pathway.

TBK1-IRF3 Signaling Axis

The activation of STING leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the transcription of type I interferons (IFN-α and IFN-β) and other interferon-stimulated genes (ISGs).[1]

NF-κB Signaling Pathway

In addition to activating the TBK1-IRF3 axis, activated STING can also lead to the activation of the nuclear factor-kappa B (NF-κB) pathway. This occurs through the recruitment and activation of IκB kinase (IKK), which then phosphorylates the inhibitor of NF-κB (IκB).[1] Phosphorylation of IκB leads to its ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus. In the nucleus, NF-κB binds to κB sites in the promoters of target genes, driving the expression of a wide range of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| IFN-β Secretion | Human PBMCs | EC50 | 7.471 nM | |

| IP-10 Secretion | RAW264.7 | EC50 | 2.442 nM | |

| IL-6 Secretion | RAW264.7 | - | Release Induced | |

| TNF-α Secretion | RAW264.7 | - | Release Induced |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Model | Dosage and Administration | Outcome | Reference |

| BALB/c mice | CT26 colorectal carcinoma | 1.5 mg/kg, i.v., once a day for 8 days | Significant decrease in tumor volume and immunological memory-derived cancer inhibition |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

IFN-β Secretion Assay in Human PBMCs

Objective: To quantify the induction of IFN-β secretion by this compound in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Culture: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Plating: Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells per well.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

ELISA: Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Cytokine Secretion Assay in RAW264.7 Cells

Objective: To measure the induction of IP-10, IL-6, and TNF-α secretion by this compound in the murine macrophage cell line RAW264.7.

Methodology:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with 2 µM of this compound for 24 hours.

-

Supernatant Collection: Collect the culture supernatant.

-

ELISA: Quantify the concentrations of IP-10, IL-6, and TNF-α in the supernatant using specific mouse ELISA kits.

-

Data Analysis: For IP-10, determine the EC50 value from a dose-response curve. For IL-6 and TNF-α, compare the cytokine levels in treated versus untreated cells.

Western Blot for TBK1 and IRF3 Phosphorylation

Objective: To detect the phosphorylation of TBK1 and IRF3 in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., THP-1 monocytes or RAW264.7 macrophages) and treat with this compound for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3.

-

Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor effect of this compound in a syngeneic mouse tumor model.

Methodology:

-

Animal Model: Use 8-week-old female BALB/c mice.

-

Tumor Inoculation: Subcutaneously inoculate the mice with CT26 colorectal carcinoma cells.

-

Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound intravenously at a dose of 1.5 mg/kg once daily for 8 days. The control group receives a vehicle control.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Re-challenge (for immunological memory): In a separate cohort of mice that have shown complete tumor regression after treatment, re-challenge them with the same tumor cells to assess for the development of immunological memory.

Conclusion

This compound is a potent activator of the STING pathway, driving robust downstream signaling through both the TBK1-IRF3 and NF-κB pathways. This leads to the production of type I interferons and a broad range of pro-inflammatory cytokines, culminating in a powerful anti-tumor immune response. The provided quantitative data and detailed experimental protocols offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of STING agonists in oncology and beyond. Further characterization of the dose-dependent induction of a wider array of cytokines and a more detailed analysis of the tumor microenvironment following treatment will provide deeper insights into the mechanism of action of this compound.

References

The Role of STING Agonist-13 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of STING agonist-13, a potent stimulator of the STING (Stimulator of Interferon Genes) pathway, and its critical role in the activation of the innate immune system. This document details the mechanism of action, quantitative in vitro and in vivo efficacy, and comprehensive experimental protocols relevant to the study of this compound.

Introduction to STING and Innate Immunity

The innate immune system serves as the body's first line of defense against pathogens and cellular stress. A key signaling cascade in this system is the cGAS-STING pathway.[1] Cytosolic DNA, a danger signal associated with viral or bacterial infection, as well as cellular damage and cancer, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[1][2] Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER).[1][3]

Activation of STING initiates a conformational change and its translocation from the ER to the Golgi apparatus. This serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs). Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This robust inflammatory response is crucial for orchestrating both innate and adaptive anti-tumor and anti-pathogen immunity.

This compound is a synthetic small molecule designed to directly activate the STING pathway, thereby harnessing this powerful immune response for therapeutic purposes, particularly in the context of cancer immunotherapy.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different experimental systems.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Readout | EC50 (nM) | Reference |

| Human Primary PBMCs | Cytokine Secretion | IFN-β | 7.471 | |

| RAW 264.7 | Cytokine Secretion | IP-10 (CXCL10) | 2.442 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Administration Route | Dosage | Outcome | Reference |

| Syngeneic Mouse Tumor Model | Intravenous (i.v.) | 1.5 mg/kg (once a day for 8 days) | Significant suppression of tumor growth, prevention of tumor recurrence |

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and experimental procedures are provided below using Graphviz (DOT language).

STING Signaling Pathway Activated by this compound

Caption: STING signaling pathway initiated by this compound.

Experimental Workflow for In Vitro Cytokine Release Assay

References

An In-depth Technical Guide to the Discovery and Synthesis of STING Agonist-13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of STING (Stimulator of Interferon Genes) agonist-13, a potent immune modulator with significant potential in cancer immunotherapy.

Introduction to STING and its Role in Immunity

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, including that which occurs in cancer.[1] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[2] This, in turn, stimulates the adaptive immune system, leading to the activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes that can recognize and eliminate cancer cells.[2] The therapeutic potential of STING agonists lies in their ability to convert immunologically "cold" tumors, which are not recognized by the immune system, into "hot" tumors that are susceptible to immune-mediated destruction.[2]

Discovery of STING Agonist-13

This compound, also referred to as compound 4c in the primary literature, was developed through a structure-activity relationship (SAR) study aimed at identifying potent, non-cyclic dinucleotide (non-CDN) STING agonists. The discovery process was detailed in a 2022 publication in the Journal of Medicinal Chemistry by Jeon et al. The research focused on designing and synthesizing novel immune modulators that could effectively target and activate the STING receptor.

The design strategy centered on an amidobenzimidazole scaffold, a chemical structure known to interact with the STING protein. Through iterative cycles of chemical synthesis and biological evaluation, researchers optimized the molecule's structure to enhance its binding affinity and activation of the STING pathway. This led to the identification of this compound as a lead candidate with potent in vitro and in vivo activity.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The following is a summary of the synthetic route based on the published literature. For full details, please refer to the primary research article.

General Synthetic Scheme:

The synthesis involves the coupling of key intermediates to construct the final complex molecule. The core structure is built upon a central linker to which two symmetric amidobenzimidazole-containing arms are attached.

-

Step 1: Synthesis of the Amidobenzimidazole Moiety: This typically involves the reaction of a substituted o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.

-

Step 2: Functionalization of the Linker: A central linker molecule is prepared with appropriate functional groups for coupling to the amidobenzimidazole arms.

-

Step 3: Coupling Reaction: The amidobenzimidazole moieties are coupled to the central linker through amide bond formation or other suitable coupling reactions.

-

Step 4: Final Deprotection and Purification: Any protecting groups used during the synthesis are removed, and the final compound is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| IFN-β Secretion | Human PBMCs | EC50 | 7.471 nM | [2] |

| IP-10 Secretion | RAW264.7 | EC50 | 2.442 nM | |

| IL-6 Release | RAW264.7 | - | Data not provided | |

| TNF-α Release | RAW264.7 | - | Data not provided |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Model | Dosage | Administration | Outcome | Reference |

| BALB/c mice | CT26 colon carcinoma | 1.5 mg/kg | Intravenous (i.v.), once a day for 8 days | Significant suppression of tumor growth and prevention of tumor recurrence |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

5.1. STING Binding Assay

-

Objective: To determine the binding affinity of the agonist to the STING protein.

-

Method: A competitive binding assay using a radiolabeled or fluorescently-labeled known STING ligand (e.g., 2'3'-cGAMP) is performed.

-

Recombinant human STING protein is incubated with a constant concentration of the labeled ligand and varying concentrations of the test compound (this compound).

-

The reaction is allowed to reach equilibrium.

-

The amount of bound labeled ligand is measured using a suitable detection method (e.g., scintillation counting or fluorescence polarization).

-

The IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is calculated and used to determine the binding affinity (Ki).

-

5.2. Cell-Based STING Activation Assay (IFN-β and IP-10 Secretion)

-

Objective: To measure the functional activation of the STING pathway in cells by quantifying the secretion of downstream cytokines.

-

Method:

-

Human peripheral blood mononuclear cells (PBMCs) or RAW264.7 murine macrophage cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of this compound for 24 hours.

-

The cell culture supernatant is collected.

-

The concentrations of IFN-β and IP-10 in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

-

The EC50 values (the concentration of the agonist that induces a half-maximal response) are calculated from the dose-response curves.

-

5.3. In Vivo Antitumor Efficacy Study

-

Objective: To evaluate the antitumor activity of this compound in a syngeneic mouse tumor model.

-

Method:

-

BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.

-

When the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives intravenous injections of this compound (1.5 mg/kg) daily for 8 days. The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

To assess immunological memory, mice with complete tumor regression can be re-challenged with the same tumor cells.

-

Visualizations

STING Signaling Pathway

Caption: STING signaling pathway activated by this compound.

References

In-Depth Technical Guide to STING Agonist-13: A Potent Immune Modulator for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of STING agonist-13, a novel and potent stimulator of the STING (Stimulator of Interferon Genes) pathway. This document includes detailed summaries of its physicochemical and biological properties, experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound, also identified as compound 4c in seminal literature, is a non-cyclic dinucleotide small molecule that potently activates the STING signaling pathway.[1] It was developed as an optimized analog of the diABZI (diamidobenzimidazole) class of STING agonists.[2] Its activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2816929-48-1 | [1] |

| Molecular Formula | C45H53N15O7 | [1] |

| Molecular Weight | 916.00 g/mol | |

| Class | Non-cyclic dinucleotide, Benzimidazole-based |

Biological Activity

| Assay | Cell Line/System | EC50 | Reference |

| IFN-β Secretion | Human Primary PBMCs | 7.471 nM | |

| IP-10 Induction | RAW 264.7 cells | 2.442 nM |

Chemical Structure

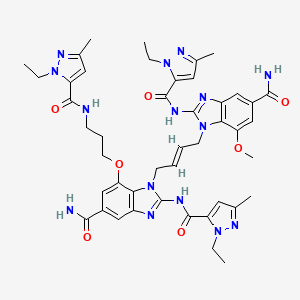

The chemical structure of this compound (compound 4c) is provided below. This structural information is critical for understanding its interaction with the STING protein and for guiding further medicinal chemistry efforts.

(A definitive, high-resolution image of the chemical structure of this compound (compound 4c) would be inserted here once obtained from the primary scientific literature.)

Signaling Pathway and Mechanism of Action

This compound functions by binding to the STING protein, which is primarily located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and downstream signaling cascade. This ultimately results in the transcription of genes encoding type I interferons and other inflammatory cytokines, which are essential for activating an anti-tumor immune response.

References

In Vitro Characterization of STING Agonist-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of STING (Stimulator of Interferon Genes) agonist-13, a novel compound with potential applications in cancer immunotherapy. The document outlines its biochemical and cellular activities, presents detailed experimental protocols for its characterization, and visualizes the key signaling pathways and workflows involved.

Core Quantitative Data

The following tables summarize the key quantitative data for STING agonist-13 (also referred to as compound 4c) based on available research.

| Cell-Based Activity | |

| Assay | Cell Line |

| IFN-β Induction | Human PBMCs |

| IP-10 Release | RAW264.7 |

| IL-6 Release | RAW264.7 |

| TNF-α Release | RAW264.7 |

| Biochemical Activity | |

| Assay | Value |

| Binding Affinity (Kd) | Data not available |

STING Signaling Pathway

The STING pathway is a critical component of the innate immune system. Upon binding of a STING agonist, the STING protein is activated, leading to a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, activates an anti-tumor immune response.

Caption: The STING signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound.

Cell Culture

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

RAW264.7 Cells: Culture the murine macrophage cell line RAW264.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

IFN-β Induction Assay in hPBMCs

This assay quantifies the ability of this compound to induce the secretion of Interferon-β (IFN-β) in human PBMCs.

Caption: Workflow for the IFN-β induction assay in human PBMCs.

-

Procedure:

-

Seed hPBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted agonist to the cells and incubate for 24 hours at 37°C.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 value from the dose-response curve.

-

Cytokine Release Assay in RAW264.7 Cells

This assay measures the release of pro-inflammatory cytokines such as IP-10, IL-6, and TNF-α from RAW264.7 cells upon stimulation with this compound.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IP-10, IL-6, and TNF-α using specific mouse ELISA kits.

-

Determine the EC50 values from the respective dose-response curves.

-

STING Binding Affinity Assay (General Protocol)

While the specific binding affinity (Kd) for this compound is not publicly available, a cellular thermal shift assay (CETSA) is a common method to assess target engagement.

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

-

Procedure:

-

Culture cells (e.g., THP-1) to a sufficient density.

-

Treat the cells with this compound or a vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble STING protein in each sample by Western blot using a STING-specific antibody.

-

A shift in the melting curve to a higher temperature in the presence of the agonist indicates binding and stabilization of the STING protein.

-

Western Blot for STING Pathway Activation

This method is used to detect the phosphorylation of key proteins in the STING signaling pathway, such as STING, TBK1, and IRF3, which indicates pathway activation.

-

Procedure:

-

Seed cells (e.g., THP-1 or RAW264.7) and treat with this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phospho-STING (Ser366 for human, Ser365 for mouse), phospho-TBK1 (Ser172), and phospho-IRF3 (Ser396), as well as total STING, TBK1, and IRF3.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL detection system. An increase in the phosphorylated forms of these proteins indicates activation of the STING pathway.

-

This guide provides a foundational understanding of the in vitro characterization of this compound. For more specific details, researchers are encouraged to consult the primary literature, particularly the work by Jeon et al. in the Journal of Medicinal Chemistry (2022).

Early-Stage Research on STING Agonist-13: An Overview and Technical Guide

Disclaimer: Due to the limited availability of public-domain scientific literature on the specific molecule "STING agonist-13" (also referred to as compound 4c), this guide provides a comprehensive overview based on currently accessible data, primarily from commercial suppliers, alongside a broader technical context derived from research on other STING agonists. Detailed experimental protocols, extensive in-vivo efficacy data, and pharmacokinetic profiles for this compound are not available in the public domain at this time and would be found in the primary publication which remains elusive.

Introduction to STING Agonists in Cancer Immunotherapy

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal that can originate from pathogens or from damaged cancer cells.[1][2] Activation of the STING pathway in immune cells, particularly dendritic cells (DCs), within the tumor microenvironment can lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3] This, in turn, promotes the maturation of antigen-presenting cells, enhances the priming of tumor-specific CD8+ T cells, and can ultimately lead to a potent anti-tumor immune response, turning immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[3]

STING agonists are molecules designed to pharmacologically activate this pathway and have emerged as a promising class of cancer immunotherapeutics. Preclinical studies with various STING agonists have demonstrated significant anti-tumor activity, including complete tumor regression and the induction of immunological memory.

This compound: Available Data

This compound (Compound 4c) is a non-nucleotide small molecule agonist of the STING pathway. The following data has been compiled from publicly available sources.

Chemical Properties

| Property | Value |

| CAS Number | 2816929-48-1 |

| Molecular Formula | C45H53N15O7 |

In Vitro Activity

The following table summarizes the available in vitro efficacy data for this compound.

| Assay | Cell Line | Parameter | Value |

| IFN-β Secretion | Human Primary PBMCs | EC50 | 7.471 nM |

| IP-10 (CXCL10) Induction | RAW264.7 (Murine Macrophage) | EC50 | 2.442 nM |

| Other Cytokine Induction | RAW264.7 (Murine Macrophage) | Qualitative | Induces IL-6 and TNF-α |

In Vivo Activity

It has been reported that this compound significantly decreases tumor volume and demonstrates immunological memory-derived cancer inhibition in preclinical models. However, specific details regarding the animal models, tumor types, dosing regimen, and quantitative efficacy data are not publicly available.

Experimental Protocols (General)

While specific protocols for this compound are not available, this section provides detailed methodologies for key experiments commonly used to characterize STING agonists.

In Vitro STING Activation: Cytokine Secretion Assay

This protocol describes the measurement of IFN-β or IP-10 (CXCL10) secretion from immune cells following stimulation with a STING agonist.

Objective: To determine the potency (EC50) of a STING agonist in inducing a type I interferon response.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1, RAW264.7).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

-

STING agonist stock solution (in DMSO).

-

96-well cell culture plates.

-

ELISA kit for human/murine IFN-β or IP-10 (CXCL10).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the STING agonist in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

-

Cell Treatment: Remove the overnight culture medium and add the prepared STING agonist dilutions to the cells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 2'3'-cGAMP).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

-

ELISA: Perform the ELISA for the target cytokine (IFN-β or IP-10) according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader. Plot the cytokine concentration against the logarithm of the STING agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Visualizations

STING Signaling Pathway

Caption: Simplified STING signaling pathway upon activation by cytosolic dsDNA or a synthetic STING agonist.

Experimental Workflow for In Vitro STING Agonist Screening

Caption: A typical experimental workflow for determining the in vitro potency of a STING agonist.

Conclusion and Future Directions

This compound has demonstrated potent in vitro activity, suggesting its potential as a cancer immunotherapeutic agent. However, a comprehensive understanding of its therapeutic potential is hindered by the lack of publicly available data. Future research, ideally detailed in a peer-reviewed publication, should focus on:

-

Detailed In Vivo Efficacy: Studies in various syngeneic tumor models to evaluate anti-tumor activity, impact on the tumor microenvironment, and induction of immunological memory.

-

Pharmacokinetics and Pharmacodynamics: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its on-target effects in vivo.

-

Safety and Toxicology: Comprehensive studies to determine the therapeutic window and potential off-target effects.

-

Combination Therapies: Investigating the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors.

The availability of such data will be crucial for the further development of this compound and its potential translation into the clinic.

References

- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

STING Agonist-13: A Technical Guide to Type I Interferon Production and Anti-Tumor Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating a robust immune reaction. STING agonists, therefore, represent a promising class of molecules for cancer immunotherapy. This technical guide provides an in-depth overview of STING agonist-13, a potent, non-cyclic dinucleotide (non-CDN) small molecule activator of the STING pathway, with a focus on its role in type I interferon production and its therapeutic potential.

This compound: Properties and In Vitro Efficacy

This compound is a novel synthetic small molecule designed to potently activate the STING signaling cascade. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C45H53N15O7 |

| Molecular Weight | 916.00 g/mol |

The in vitro activity of this compound has been demonstrated through its ability to induce the secretion of key cytokines involved in the anti-tumor immune response. The half-maximal effective concentrations (EC50) for the induction of Interferon-beta (IFN-β) and Interferon gamma-induced protein 10 (IP-10) are presented in the following table. Furthermore, this compound has been shown to induce the release of other pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in murine macrophage-like RAW264.7 cells[1].

| Cytokine | Cell Line | EC50 (nM) | Reference |

| IFN-β | Human Primary PBMCs | 7.471 | [1] |

| IP-10 | RAW264.7 | 2.442 | [1] |

| IL-6 | RAW264.7 | Data not specified | [1] |

| TNF-α | RAW264.7 | Data not specified | [1] |

Mechanism of Action: The STING Signaling Pathway

This compound functions by directly binding to and activating the STING protein, which is primarily located on the endoplasmic reticulum (ER). This binding event initiates a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1).

Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons, most notably IFN-β. Secreted type I IFNs can then act in an autocrine or paracrine manner, binding to the IFN-α/β receptor (IFNAR) on various immune cells to amplify the immune response.

Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines, including IL-6 and TNF-α. This multifaceted immune activation is central to the anti-tumor effects of STING agonists.

Caption: The STING signaling pathway initiated by this compound.

In Vivo Anti-Tumor Efficacy

The therapeutic potential of this compound has been evaluated in preclinical cancer models. In a CT26 murine colorectal carcinoma model, intravenous administration of this compound demonstrated significant anti-tumor activity.

| Animal Model | Tumor Type | Dosage | Administration Route | Outcome | Reference |

| BALB/c mice | CT26 colorectal carcinoma | 1.5 mg/kg | Intravenous (i.v.), once a day for 8 days | Significant decrease in tumor volume and induction of immunological memory |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments used to characterize the activity of STING agonists like this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

RAW264.7 murine macrophage-like cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

-

Treatment:

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for western blotting).

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the agonist are prepared in cell culture medium and added to the cells.

-

A vehicle control (medium with the same concentration of solvent) is included in all experiments.

-

Cells are incubated for a specified period (e.g., 24 hours for cytokine secretion assays) at 37°C in a humidified incubator with 5% CO2.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA Procedure:

-

A commercial ELISA kit for the specific cytokine of interest (e.g., human IFN-β, mouse IP-10, mouse IL-6, mouse TNF-α) is used according to the manufacturer's instructions.

-

Briefly, a 96-well plate pre-coated with a capture antibody specific for the cytokine is prepared.

-

Standards of known cytokine concentrations and the collected cell culture supernatants are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

-

A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength.

-

The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

-

Western Blotting for STING Pathway Activation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of STING, TBK1, and IRF3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Luciferase Reporter Assay for STING Activation

-

Cell Transfection: HEK293T cells are co-transfected with a luciferase reporter plasmid containing the IFN-β promoter and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: Transfected cells are treated with this compound at various concentrations.

-

Luciferase Activity Measurement:

-

After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Caption: A generalized workflow for characterizing STING agonists.

Conclusion

This compound is a potent small molecule activator of the STING pathway, demonstrating significant potential as an immunotherapeutic agent for cancer. Its ability to induce a robust type I interferon response, along with a broader pro-inflammatory cytokine profile, underscores its capacity to effectively stimulate the innate immune system. Preclinical in vivo studies have provided encouraging evidence of its anti-tumor efficacy. Further investigation into its mechanism of action and optimization of its therapeutic application will be crucial for its successful translation into the clinic. This technical guide provides a comprehensive overview of the current understanding of this compound and serves as a valuable resource for researchers and drug development professionals in the field of immuno-oncology.

References

Preclinical Evaluation of STING Agonist-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of STING (Stimulator of Interferon Genes) agonist-13, a novel immune modulator with potential applications in cancer immunotherapy. This document details the compound's mechanism of action, summarizes key in vitro and in vivo data, and provides comprehensive experimental protocols for the cited studies.

Introduction

STING agonist-13 is a potent activator of the STING signaling pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, ultimately fostering a robust anti-tumor immune response. This guide focuses on the preclinical data for this compound (also referred to as compound 4c in seminal literature), highlighting its potential as a therapeutic agent.

Mechanism of Action

This compound directly binds to the STING protein, inducing a conformational change that initiates downstream signaling. This activation cascade involves the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like IL-6 and TNF-α.

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Parameter | Value |

| Human PBMCs | IFN-β Secretion | EC50 | 7.471 nM |

| RAW264.7 | IP-10 Secretion | EC50 | 2.442 nM |

| RAW264.7 | IL-6 Secretion | - | Increased |

| RAW264.7 | TNF-α Secretion | - | Increased |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Animal Model | Treatment | Dosing Schedule | Outcome |

| CT26 Colon Carcinoma | BALB/c Mice | This compound (1.5 mg/kg, i.v.) | Once a day for 8 days | Significant tumor growth suppression |

| CT26 Colon Carcinoma | BALB/c Mice | This compound (1.5 mg/kg, i.v.) | Once a day for 8 days | Prevention of tumor recurrence |

Experimental Protocols

In Vitro Cytokine Secretion Assays

Objective: To determine the potency and efficacy of this compound in inducing the secretion of type I interferons and other pro-inflammatory cytokines.

Methodology:

-

Cell Culture:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

RAW264.7 murine macrophage cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

-

Compound Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in the appropriate cell culture medium.

-

The cells are treated with varying concentrations of this compound (or vehicle control) for 24 hours.

-

-

Cytokine Measurement:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentrations of IFN-β, IP-10, IL-6, and TNF-α in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

The half-maximal effective concentration (EC50) values are calculated by fitting the dose-response curves using non-linear regression analysis (e.g., four-parameter logistic equation) in GraphPad Prism or a similar software.

-

Caption: In Vitro Cytokine Secretion Assay Workflow.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a syngeneic mouse tumor model.

Methodology:

-

Animal Model:

-

Female BALB/c mice (8 weeks old) are used for the study.

-

All animal procedures are performed in accordance with institutional guidelines for animal care and use.

-

-

Tumor Cell Implantation:

-

CT26 colon carcinoma cells are harvested and resuspended in PBS.

-

Mice are subcutaneously inoculated with a specific number of CT26 cells into the flank.

-

-

Treatment:

-

When the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered intravenously (i.v.) at a dose of 1.5 mg/kg daily for 8 consecutive days. The control group receives a vehicle control.

-

-

Tumor Growth Monitoring:

-

Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length × Width²) / 2.

-

Body weight is also monitored as an indicator of toxicity.

-

-

Re-challenge Study (for immunological memory):

-

Mice that have shown complete tumor regression are re-challenged with CT26 cells on the opposite flank to assess the development of immunological memory.

-

-

Data Analysis:

-

Tumor growth curves are plotted for each group.

-

Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor volumes between the treatment and control groups.

-

Caption: In Vivo Anti-Tumor Efficacy Study Workflow.

Conclusion

The preclinical data for this compound demonstrate its potent and specific activation of the STING pathway, leading to the induction of a robust type I interferon response and anti-tumor immunity. The significant tumor growth inhibition observed in the in vivo model, coupled with the induction of immunological memory, underscores the therapeutic potential of this compound. Further investigation into its pharmacokinetic and toxicological profiles is warranted to support its advancement into clinical development.

In-Depth Technical Guide: The Biological Activity of STING Agonist-13 (Compound 4c)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of STING (Stimulator of Interferon Genes) agonist-13, also known as compound 4c. This non-cyclic dinucleotide small molecule has emerged as a potent activator of the STING pathway, a critical component of the innate immune system, demonstrating significant potential in cancer immunotherapy. This document summarizes its in vitro and in vivo activity, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Core Biological Activity: In Vitro and In Vivo Efficacy

STING agonist-13 (compound 4c) has been demonstrated to be a potent stimulator of the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity translates into significant anti-tumor effects in preclinical models.

Quantitative Summary of Biological Activity

The following tables summarize the key quantitative data reported for this compound (compound 4c).

| In Vitro Activity | Cell Line | Parameter | Value | Reference |

| IFN-β Secretion | Human Primary PBMCs | EC50 | 7.471 nM | [1] |

| IP-10 Secretion | RAW264.7 | EC50 | 2.442 nM | [1] |

| Pro-inflammatory Cytokine Release | RAW264.7 | Cytokines Induced | IL-6, TNF-α | [1] |

| In Vivo Activity | Animal Model | Dosage and Administration | Key Findings | Reference |

| Anti-tumor Efficacy | CT26 murine colorectal carcinoma | 1.5 mg/kg, intravenous, once daily for 8 days | Significant suppression of tumor growth, prevention of tumor recurrence through immune activation | [1] |

Signaling Pathway and Mechanism of Action

This compound (compound 4c) functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling. This culminates in the production of type I interferons and other cytokines that are crucial for initiating a robust anti-tumor immune response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound (compound 4c).

In Vitro IFN-β Secretion Assay in Human PBMCs

Objective: To determine the potency of this compound (compound 4c) in inducing Type I interferon (IFN-β) secretion from human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Prepare serial dilutions of this compound (compound 4c) in the culture medium. Add the diluted compound to the wells containing PBMCs and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

In Vitro Cytokine Release Assay in RAW264.7 Cells

Objective: To assess the ability of this compound (compound 4c) to induce the release of pro-inflammatory cytokines (IP-10, IL-6, TNF-α) from the murine macrophage cell line RAW264.7.

Methodology:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Plate the cells in a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (compound 4c) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Analyze the concentrations of IP-10, IL-6, and TNF-α in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits.

-

Data Analysis: Calculate the EC50 value for IP-10 induction and quantify the levels of IL-6 and TNF-α at a fixed concentration (e.g., 2 µM) of the compound.[1]

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor activity of this compound (compound 4c) in a CT26 colon carcinoma mouse model.

Methodology:

-

Animal Model: Use 6-8 week old female BALB/c mice.

-

Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.

-

Compound Administration: Administer this compound (compound 4c) intravenously at a dose of 1.5 mg/kg daily for 8 consecutive days. The control group receives a vehicle solution.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion

This compound (compound 4c) is a potent, non-cyclic dinucleotide activator of the STING pathway with demonstrated in vitro and in vivo anti-tumor activity. Its ability to induce a robust type I interferon response at nanomolar concentrations and suppress tumor growth in a preclinical model highlights its potential as a promising candidate for cancer immunotherapy. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this and similar STING agonists.

References

STING Agonist-13: A Deep Dive into its Impact on the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural activation of this pathway, synthetic STING agonists can induce a potent anti-tumor immune response, effectively turning "cold" immunologically quiescent tumors into "hot" inflamed microenvironments susceptible to immune-mediated destruction. This technical guide focuses on a novel STING agonist, STING agonist-13 (also identified as compound 4c), detailing its mechanism of action, its profound impact on the tumor microenvironment (TME), and the experimental framework used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

Core Mechanism of Action

This compound is a potent small molecule that directly binds to and activates the STING protein, a key signaling adaptor in the innate immune system.[1] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1][2][3] The release of these signaling molecules into the TME initiates a broad and robust anti-tumor response by bridging the innate and adaptive immune systems.[3]

Signaling Pathway of this compound

Caption: this compound Signaling Pathway.

Quantitative In Vitro Activity

The potency of this compound has been quantified through various in vitro cell-based assays. The following table summarizes the key efficacy data.

| Cell Line/System | Analyte Measured | EC50 Value | Reference |

| Human peripheral blood mononuclear cells (PBMCs) | IFN-β Secretion | 7.471 nM | |

| RAW264.7 (murine macrophage-like) | IP-10 (CXCL10) Secretion | 2.442 nM | |

| J774A.1 (murine macrophage-like) | IFN-β Secretion | 5.4 µM |

Impact on the Tumor Microenvironment: In Vivo Evidence

Intravenous administration of this compound has demonstrated significant anti-tumor efficacy in preclinical syngeneic mouse models. The primary mechanism underlying this effect is the comprehensive remodeling of the TME from an immunosuppressive to an immunostimulatory state.

Key Effects of this compound on the TME:

-

Increased Infiltration of Cytotoxic T Lymphocytes (CTLs): Treatment with STING agonists leads to a notable increase in the number and activity of CD8+ T cells within the tumor.

-

Activation of Dendritic Cells (DCs): STING activation upregulates the expression of co-stimulatory molecules on cross-presenting DCs, enhancing their ability to prime anti-tumor T cells.

-

Reprogramming of Macrophages: Immunosuppressive M2-like tumor-associated macrophages (TAMs) are reprogrammed into pro-inflammatory, anti-tumor M1 subtypes.

-

Induction of a Pro-inflammatory Cytokine Milieu: The local release of type I IFNs, TNF-α, IL-6, and various T-cell attracting chemokines creates a hostile environment for tumor growth and promotes further immune cell recruitment.

-

Establishment of Immunological Memory: In preclinical models, treatment with this compound has been shown to induce long-lasting anti-tumor immunity, protecting against tumor recurrence.

The following table summarizes the quantitative in vivo anti-tumor effects of this compound.

| Tumor Model | Treatment Regimen | Outcome | Reference |

| CT26 murine colorectal carcinoma | 1.5 mg/kg, i.v., once a day for 8 days | Significant suppression of tumor growth | |

| CT26 murine colorectal carcinoma | (Following initial treatment and tumor clearance) | Protection against tumor recurrence upon re-challenge |

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the in vivo anti-tumor activity of this compound in a syngeneic mouse model.

Methodology:

-

Cell Culture: CT26 murine colorectal carcinoma cells are cultured in appropriate media until they reach the desired confluence for implantation.

-

Tumor Implantation: A suspension of CT26 cells is subcutaneously injected into the flank of BALB/c mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered intravenously at a dose of 1.5 mg/kg daily for 8 days. The control group receives a vehicle control.

-

Efficacy Assessment: Tumor volumes are measured throughout the treatment period and beyond to assess tumor growth inhibition. Mouse body weight and general health are also monitored.

-

Immunological Memory Assessment: Mice that exhibit complete tumor regression are re-challenged with a subsequent injection of CT26 cells to determine if immunological memory has been established.

Workflow for In Vivo Anti-Tumor Studydot

References

Unveiling the Structural Novelty and Therapeutic Potential of STING Agonist-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) pathway has emerged as a pivotal target in cancer immunotherapy. Activation of STING triggers a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines that can awaken the immune system to recognize and eliminate cancer cells. STING agonist-13, also identified as compound 4c in scientific literature, represents a promising small molecule activator of this pathway.[1] This technical guide provides an in-depth exploration of the structural novelty, mechanism of action, and preclinical efficacy of this compound, offering valuable insights for researchers and drug developers in the field of immuno-oncology.

The Core Structure: A Dimeric Amidobenzimidazole Scaffold

This compound is a non-cyclic dinucleotide (non-CDN) small molecule built upon a dimeric amidobenzimidazole (diABZI) scaffold.[2][3][4] This structural class distinguishes it from the first-generation STING agonists, which were largely based on cyclic dinucleotide structures that often suffered from poor stability and limited systemic activity. The core novelty of this compound lies in the specific chemical modifications and linker strategy employed to connect the two amidobenzimidazole units, enhancing its binding affinity to the STING protein and improving its pharmacological properties.[2]

The chemical formula of this compound is C45H53N15O7. Its structure is designed to promote a specific conformational change in the STING protein upon binding, leading to its activation and downstream signaling.

Mechanism of Action: Activating the STING Signaling Pathway

This compound functions as a direct agonist of the STING protein. The binding of this compound to the STING dimer, located on the endoplasmic reticulum membrane, initiates a signaling cascade that culminates in a potent anti-tumor immune response.

Quantitative Analysis of In Vitro Activity

The potency of this compound has been evaluated in various cell-based assays, demonstrating its ability to induce the secretion of key cytokines involved in the anti-tumor immune response.

| Cell Line | Cytokine/Chemokine | EC50 (nM) | Reference |

| Human Primary PBMCs | IFN-β | 7.471 | |

| RAW264.7 | IP-10 | 2.442 | |

| RAW264.7 | IL-6 | Not specified | |

| RAW264.7 | TNF-α | Not specified |

In Vivo Anti-Tumor Efficacy

Preclinical studies in a syngeneic mouse tumor model have demonstrated the significant anti-tumor activity of this compound.

| Animal Model | Tumor Model | Dosage | Administration | Outcome | Reference |

| BALB/c mice | CT26 colon carcinoma | 1.5 mg/kg | Intravenous (once a day for 8 days) | Significant suppression of tumor growth and prevention of tumor recurrence. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the general protocols for the key experiments cited in the evaluation of this compound.

Human Peripheral Blood Mononuclear Cell (PBMC) IFN-β Induction Assay

Objective: To determine the potency of this compound in inducing Type I interferon production in human immune cells.

Protocol:

-

PBMC Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the isolated PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

-

IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value by plotting the IFN-β concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

RAW264.7 Cytokine Secretion Assay

Objective: To assess the ability of this compound to induce the production of pro-inflammatory cytokines and chemokines in a murine macrophage cell line.

Protocol:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the RAW264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. The cited study used a concentration of 2 µM for 24 hours.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of IP-10, IL-6, and TNF-α in the supernatants using specific ELISA kits.

-

Data Analysis: Determine the EC50 values for each cytokine by plotting the concentration against the log of the agonist concentration.

In Vivo Anti-Tumor Efficacy Study in a CT26 Syngeneic Mouse Model

Objective: To evaluate the anti-tumor activity of this compound in an immunocompetent mouse model.

Protocol:

-

Animal Model: Use 8-week-old female BALB/c mice.

-

Tumor Inoculation: Subcutaneously inoculate the mice with CT26 colon carcinoma cells.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously at a dosage of 1.5 mg/kg once a day for 8 days. The control group receives a vehicle solution.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the efficacy of the STING agonist.

Logical Workflow for STING Agonist Evaluation

The evaluation of a novel STING agonist like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

References

Methodological & Application

Application Notes and Protocols: STING Agagonist-13 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. This response is pivotal in antitumor and antiviral immunity.[1][2][3] STING agonists are emerging as a promising class of immunotherapeutic agents for cancer treatment.[4][5] STING agonist-13 is a potent activator of the STING pathway, driving the production of IFN-β and other pro-inflammatory cytokines, which in turn can lead to the activation of dendritic cells, T-cell priming, and recruitment into the tumor microenvironment.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on the quantification of IFN-β production and the use of reporter assays to measure STING pathway activation.

STING Signaling Pathway

The activation of the STING pathway by an agonist like this compound initiates a downstream signaling cascade. Upon binding to STING, a conformational change leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, such as IFN-β.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in different cell-based assays.

| Cell Line | Assay Type | Readout | EC50 Value | Reference |

| Human Primary PBMCs | ELISA | IFN-β Secretion | 7.471 nM | |

| RAW264.7 | ELISA | IP-10 Secretion | 2.442 nM |

Experimental Protocols

Two primary methods for assessing the in vitro activity of this compound are detailed below: an IFN-β ELISA assay and a Luciferase Reporter Assay.

IFN-β Secretion Assay using ELISA

This protocol measures the amount of IFN-β secreted into the cell culture supernatant following treatment with this compound. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are suitable for this assay.

Materials:

-

Human PBMCs or THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

This compound

-

96-well cell culture plates

-

Human IFN-β ELISA kit

-

Plate reader

Protocol:

-

Cell Seeding: Seed human PBMCs or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Cell Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.

-

ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader. Calculate the concentration of IFN-β in each sample based on the standard curve. Determine the EC50 value by plotting the IFN-β concentration against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

STING-Dependent Reporter Gene Assay

This assay utilizes a reporter cell line that expresses a reporter gene, such as luciferase, under the control of an interferon-stimulated response element (ISRE) promoter. Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

-

HEK293T or THP-1 cells stably expressing a STING-inducible reporter construct (e.g., ISG54-luciferase or ISRE-luciferase)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic

-

This compound

-

96-well cell culture plates (white, opaque for luminescence)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed the reporter cell line in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Cell Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence using a luminometer. Determine the EC50 value by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

References

- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: STING Agonist-13 In Vivo Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. This response bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy. STING agonist-13 is a potent small molecule agonist designed to activate this pathway, promoting anti-tumor immunity.[1][2] In preclinical models, this compound has been shown to stimulate downstream signaling, induce type I IFN responses, significantly decrease tumor volume, and establish immunological memory to prevent tumor recurrence.[1]

These application notes provide a comprehensive guide for the in vivo administration of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage, such as in cancer cells.

-

DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor.[3][4]

-

Second Messenger Synthesis: Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING.

-

Translocation and Signaling Complex Assembly: Activated STING oligomerizes and translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

-

Transcription Factor Activation: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus. STING activation can also lead to the activation of the NF-κB pathway.

-

Gene Transcription: In the nucleus, phosphorylated IRF3 dimers drive the transcription of genes encoding type I interferons (e.g., IFN-β), while NF-κB promotes the expression of pro-inflammatory cytokines. This cytokine milieu activates a robust anti-tumor immune response, involving dendritic cell (DC) maturation, enhanced antigen presentation, and the priming of tumor-specific T cells.

References

Application Notes and Protocols for STING Agonist-13 Delivery in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the delivery of STING (Stimulator of Interferon Genes) agonist-13 and other common STING agonists in preclinical animal models. The information is intended to guide researchers in designing and executing experiments to evaluate the in vivo efficacy of STING agonists for cancer immunotherapy.

Introduction

The STING pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists have emerged as a promising class of immunotherapeutic agents. However, their successful application is highly dependent on effective delivery to the target site to maximize efficacy and minimize systemic toxicity. This document outlines various delivery methods, including direct intratumoral injection and systemic administration, and provides protocols for their implementation in animal models.

STING Signaling Pathway